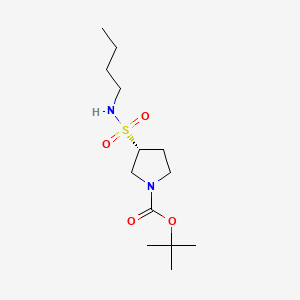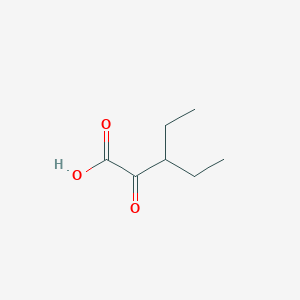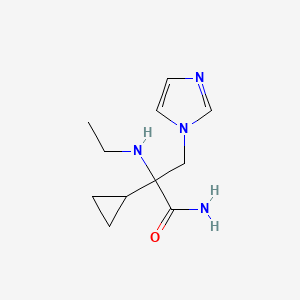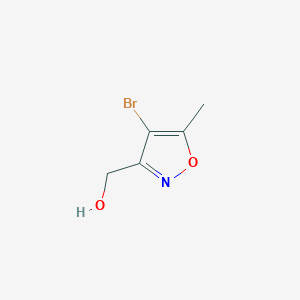
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole and thiophene derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its derivatives are also explored for their potential use in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell division can result in anticancer activity, while its binding to microbial enzymes can lead to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself and its various substituted derivatives share structural similarities with 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine.
Thiophene Derivatives: Compounds like thiophene-2-amine and its substituted derivatives also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is the combination of the triazole and thiophene rings, which imparts unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and provides a versatile scaffold for the development of new compounds with enhanced activity and specificity.
Eigenschaften
Molekularformel |
C8H10N4S |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-10-8(12(2)11-5)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
KLANCWLVKTYMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C2=C(SC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)





![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)

